1-(Prop-2-yn-1-yl)3-(fluorescein-5-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Prop-2-yn-1-yl)3-(fluorescein-5-yl)thiourea is a chemical compound with the molecular formula C24H16N2O5S and a molecular weight of 444.46 g/mol . This compound is known for its unique structure, which combines a thiourea group with a fluorescein moiety, making it useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Prop-2-yn-1-yl)3-(fluorescein-5-yl)thiourea typically involves the reaction of fluorescein-5-isothiocyanate with propargylamine. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions . The reaction mixture is then purified using chromatographic techniques to obtain the desired product with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure consistent quality and yield in large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(Prop-2-yn-1-yl)3-(fluorescein-5-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .
Scientific Research Applications
1-(Prop-2-yn-1-yl)3-(fluorescein-5-yl)thiourea has several scientific research applications, including:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in bioimaging and as a marker for tracking biological processes.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of 1-(Prop-2-yn-1-yl)3-(fluorescein-5-yl)thiourea involves its interaction with specific molecular targets. The fluorescein moiety allows the compound to act as a fluorescent probe, enabling the visualization of biological processes. The thiourea group can interact with various biomolecules, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1-(Prop-2-yn-1-yl)3-(fluorescein-5-yl)thiourea: Unique due to its combination of a thiourea group and a fluorescein moiety.
Fluorescein-5-isothiocyanate: Lacks the propargylamine component, making it less versatile in certain applications.
Propargylamine derivatives: Do not possess the fluorescent properties of fluorescein.
Uniqueness
This compound stands out due to its dual functionality, combining fluorescence with the reactivity of the thiourea group. This makes it particularly useful in applications requiring both properties .
Properties
Molecular Formula |
C24H16N2O5S |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-prop-2-ynylthiourea |
InChI |
InChI=1S/C24H16N2O5S/c1-2-9-25-23(32)26-13-3-6-17-16(10-13)22(29)31-24(17)18-7-4-14(27)11-20(18)30-21-12-15(28)5-8-19(21)24/h1,3-8,10-12,27-28H,9H2,(H2,25,26,32) |
InChI Key |
TVTXYTZGTAXOIF-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.